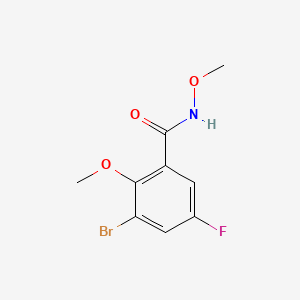

3-Bromo-5-fluoro-N,2-dimethoxybenzamide

Description

Contextualizing Benzamide (B126) Derivatives in Organic and Medicinal Chemistry

The benzamide scaffold is a cornerstone in the design and discovery of new therapeutic agents. walshmedicalmedia.comresearchgate.net This structural motif is present in a wide array of pharmaceutical compounds, underscoring its versatility and importance. researchgate.net Benzamide derivatives are known to exhibit a diverse range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. walshmedicalmedia.com Furthermore, substituted benzamides have been successfully developed as antipsychotics, such as sulpiride (B1682569) and amisulpride, which selectively modulate dopaminergic pathways. nih.govnih.gov Their utility also extends to treatments for cardiovascular conditions and as prokinetic agents to manage gastrointestinal motility. walshmedicalmedia.comresearchgate.net The amide linkage in benzamides is relatively stable and capable of participating in hydrogen bonding, a crucial interaction for binding to biological targets like enzymes and receptors. researchgate.net The amenability of the benzene (B151609) ring to various substitutions allows chemists to fine-tune the electronic and steric properties of the molecule, thereby optimizing its biological activity and pharmacokinetic profile. researchgate.netnih.gov

Overview of Halogenated Aromatic Scaffolds: Significance of Bromine and Fluorine Substituents

The incorporation of halogen atoms, particularly bromine and fluorine, into aromatic scaffolds is a well-established strategy in drug design and materials science. nbinno.comadpharmachem.comresearchgate.net The presence of these halogens can profoundly influence a molecule's physicochemical properties. researchgate.netnbinno.com

Fluorine , with its high electronegativity and small atomic radius, can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govnih.gov It can also increase a compound's bioavailability and improve its binding affinity to target proteins by altering its electronic distribution and conformational preferences. nbinno.com The introduction of fluorine can modulate the acidity or basicity of nearby functional groups, which is a critical factor in drug absorption and distribution. nih.gov

Bromine , on the other hand, often serves as a versatile synthetic handle. nbinno.com The carbon-bromine bond is amenable to a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. nbinno.com These reactions are fundamental in constructing complex molecular architectures by forming new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. nbinno.com This reactivity makes brominated aromatics valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. nbinno.comadpharmachem.com

The combined presence of both bromine and fluorine in a molecule like 3-Bromo-5-fluoro-N,2-dimethoxybenzamide offers a dual advantage: the potential for enhanced biological properties conferred by fluorine and the synthetic versatility provided by bromine.

Research Trajectories of this compound and Related Chemical Entities

Given the lack of specific research on this compound, its potential research trajectories can be inferred from the applications of structurally related compounds. Halogenated benzamides are actively investigated as potential radioligands for imaging dopamine (B1211576) receptors, which is crucial for diagnosing and understanding neurological disorders. nih.gov

The synthetic utility of bromo-fluoro aromatic compounds is a significant area of research. adpharmachem.com These molecules serve as key building blocks in the synthesis of a wide range of more complex chemical entities. adpharmachem.com For instance, they are used in the development of novel herbicides, insecticides, and fungicides in the agrochemical sector. nbinno.com In the pharmaceutical industry, they are precursors to active pharmaceutical ingredients (APIs) for treating a variety of diseases. nbinno.com

Future research on this compound could, therefore, be directed towards several promising avenues. Its potential as a lead compound in drug discovery programs targeting a range of biological targets is a primary area of interest, given the broad bioactivity of the benzamide class. walshmedicalmedia.com Additionally, its utility as a chemical intermediate for the synthesis of more elaborate molecules with potential applications in medicine, agriculture, or materials science warrants exploration. The presence of multiple functional groups offers the potential for selective chemical modifications to generate a library of novel compounds for screening and further development.

Physicochemical Properties of this compound

Below is a table of predicted physicochemical properties for this compound.

| Property | Value |

| Molecular Formula | C₉H₁₀BrFNO₂ |

| Molecular Weight | 263.08 g/mol |

| CAS Number | 1802251-68-1 |

| Appearance | (Predicted) Solid |

| Boiling Point | (Predicted) 357.9 ± 42.0 °C |

| Density | (Predicted) 1.576 ± 0.06 g/cm³ |

| pKa | (Predicted) 14.89 ± 0.70 |

Note: The data presented in this table is based on computational predictions and has not been experimentally verified.

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrFNO3 |

|---|---|

Molecular Weight |

278.07 g/mol |

IUPAC Name |

3-bromo-5-fluoro-N,2-dimethoxybenzamide |

InChI |

InChI=1S/C9H9BrFNO3/c1-14-8-6(9(13)12-15-2)3-5(11)4-7(8)10/h3-4H,1-2H3,(H,12,13) |

InChI Key |

XGDFNXRDCSOHTE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1Br)F)C(=O)NOC |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 5 Fluoro N,2 Dimethoxybenzamide and Analogues

Retrosynthetic Analysis and Key Disconnections for the Dimethoxybenzamide Core

A logical retrosynthetic analysis of 3-Bromo-5-fluoro-N,2-dimethoxybenzamide identifies the amide bond as the primary disconnection point. This strategy simplifies the target molecule into two key synthons: the carboxylic acid derivative, 3-bromo-5-fluoro-2-methoxybenzoic acid, and the amine component, N-methoxyamine. This approach is advantageous as it allows for the separate synthesis of these precursors, which can then be coupled in the final step.

Precursor Synthesis Strategies Involving Halogenated Aromatic Scaffolds

The synthesis of the necessary precursors for this compound relies heavily on the manipulation of halogenated aromatic compounds. These strategies are centered around the controlled introduction of substituents onto a benzene (B151609) ring to achieve the desired substitution pattern.

Synthesis of Halogenated Benzoic Acid Derivatives

The cornerstone of the synthesis is the preparation of 3-bromo-5-fluoro-2-methoxybenzoic acid. A potential synthetic route could commence with a commercially available fluorinated benzoic acid. The introduction of the methoxy (B1213986) group at the 2-position can be achieved through various methods, including nucleophilic aromatic substitution or through directed ortho-metalation strategies, which offer high regioselectivity.

Following the introduction of the methoxy group, the subsequent challenge lies in the regioselective bromination at the 3-position. The directing effects of the existing substituents (fluoro, methoxy, and carboxylic acid groups) will govern the position of bromination. Electrophilic aromatic substitution using a suitable brominating agent, such as N-bromosuccinimide (NBS), is a common method for this transformation. The reaction conditions would need to be carefully controlled to favor the desired isomer.

An alternative approach could involve starting with a brominated aromatic compound and subsequently introducing the fluoro and methoxy groups. The choice of the initial precursor and the sequence of reactions are critical for an efficient and high-yielding synthesis.

Approaches to Incorporating N,2-Dimethoxy and N-Methylamide Moieties

The N,2-dimethoxy and N-methylamide functionalities are introduced in the final stages of the synthesis. The 2-methoxy group is an integral part of the benzoic acid precursor, as discussed previously.

The N-methoxyamide moiety is formed by the coupling of the 3-bromo-5-fluoro-2-methoxybenzoic acid with N-methoxyamine or its hydrochloride salt. This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

Direct Synthesis Routes to this compound

The final step in the synthesis of this compound involves the formation of the amide bond. This transformation is a well-established process in organic synthesis, with numerous methodologies available.

Amide Bond Formation Methodologies

The coupling of a carboxylic acid with an amine to form an amide is a cornerstone of organic synthesis. A variety of reagents and conditions can be employed to facilitate this transformation, often referred to as amide coupling or amidation.

One common approach involves the use of coupling agents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A range of coupling agents is available, each with its own advantages and specific applications.

| Coupling Agent Category | Examples |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) |

| Uronium/Guanidinium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) |

| Other | Carbonyldiimidazole (CDI), Propylphosphonic anhydride (B1165640) (T3P) |

In the synthesis of this compound, the carboxylic acid precursor would be treated with one of these coupling agents in the presence of N-methoxyamine hydrochloride and a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the hydrochloride salt and facilitate the reaction.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, by treatment with a reagent like thionyl chloride or oxalyl chloride. The resulting acyl chloride can then react directly with N-methoxyamine to form the desired amide.

Alkylation and Arylation Reactions for Methoxy and Bromo/Fluoro Group Introduction

The introduction of the methoxy, bromo, and fluoro groups onto the aromatic ring relies on a variety of alkylation and arylation reactions.

The methoxy group is typically introduced via a nucleophilic substitution reaction, where a hydroxyl group on the aromatic ring is deprotonated with a base and then treated with a methylating agent like dimethyl sulfate (B86663) or methyl iodide.

The bromo and fluoro groups are generally introduced through electrophilic aromatic substitution reactions. For bromination, reagents like bromine (Br₂) in the presence of a Lewis acid catalyst or N-bromosuccinimide (NBS) are commonly used. The regioselectivity of these reactions is dictated by the directing effects of the substituents already present on the aromatic ring. Fluorination can be more challenging, and often, fluorinated starting materials are used, or specialized fluorinating agents are employed. In some cases, a Sandmeyer reaction, involving the conversion of an amino group to a diazonium salt followed by treatment with a fluoride (B91410) source, can be utilized to introduce the fluorine atom.

The strategic combination of these synthetic methodologies allows for the efficient and controlled synthesis of this compound and its analogues, providing access to this and other complex molecules for further research and application.

Advanced Catalytic Approaches in the Synthesis of Halogenated Benzamides

Modern synthetic chemistry offers a powerful toolkit of catalytic methods for the construction and functionalization of halogenated benzamides. These approaches provide efficient and selective routes to complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon bonds, enabling the derivatization of aryl halides. The Suzuki-Miyaura and Sonogashira reactions are particularly prominent in this context.

The Suzuki-Miyaura coupling reaction utilizes an organoboron reagent and an organic halide in the presence of a palladium catalyst and a base to form a C-C bond. researchgate.netyonedalabs.comnih.gov This reaction is known for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives. nih.gov For a substrate like this compound, the bromine atom can be selectively coupled with an aryl or vinyl boronic acid, leaving the fluorine atom intact. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. researchgate.net For instance, (N-Heterocyclic carbene)Pd(allyl)Cl complexes have demonstrated high activity in Suzuki-Miyaura cross-coupling reactions. organic-chemistry.org

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. rsc.orglibretexts.org This reaction is a powerful tool for introducing alkyne functionalities into the benzamide (B126) core. The standard catalytic system often involves a palladium-phosphine complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, like CuI. libretexts.org The reaction is typically carried out in the presence of a base, such as an amine. libretexts.org For substrates with multiple halogen substituents, the relative reactivity of the halogens (I > Br > Cl >> F) can often be exploited for selective functionalization. libretexts.org Recent advancements have focused on the development of more efficient and environmentally friendly catalyst systems. rsc.org

Table 1: Comparison of Suzuki-Miyaura and Sonogashira Reactions for Aryl Halide Functionalization

| Feature | Suzuki-Miyaura Coupling | Sonogashira Coupling |

|---|---|---|

| Coupling Partner | Organoboron Reagents (e.g., boronic acids, esters) | Terminal Alkynes |

| Catalyst System | Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Palladium catalyst and Copper(I) co-catalyst (e.g., CuI) |

| Base | Typically inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Amine bases (e.g., Et₃N, piperidine) |

| Bond Formed | C(sp²) - C(sp²), C(sp²) - C(sp³) | C(sp²) - C(sp) |

| Key Advantages | Wide availability of boronic acids, high functional group tolerance | Direct introduction of alkyne moiety, useful for further transformations |

Nucleophilic aromatic substitution (SNAr) is a key strategy for the functionalization of electron-deficient aromatic rings. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of a leaving group. The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for the stabilization of the Meisenheimer complex and thus for the reaction to proceed. nih.gov

In the context of a 3-bromo-5-fluoro-substituted benzamide, the benzamide group itself is an electron-withdrawing group. The relative positions of the halogens and the amide will influence the feasibility and regioselectivity of an SNAr reaction. For a compound like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which has a similar substitution pattern of a fluorine atom and another group meta to each other, with a strong electron-withdrawing nitro group, the fluorine atom is susceptible to nucleophilic aromatic substitution. beilstein-journals.orgnih.govresearchgate.net The high electronegativity of fluorine can make the carbon it is attached to more electrophilic, and its ability to be a good leaving group in SNAr reactions, contrary to its behavior in SN1 and SN2 reactions, is well-documented. beilstein-journals.orgnih.govresearchgate.net The outcome of an SNAr reaction on a dihalogenated system will depend on the nature of the nucleophile, the reaction conditions, and the electronic effects of the substituents on the ring. nih.gov

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. rsc.org This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of radical intermediates under mild conditions. nih.gov

In the synthesis and functionalization of halogenated benzamides, photoredox catalysis offers unique opportunities. For instance, the activation of the carbon-halogen bond in o-halogenated benzamides can be achieved using an organic photoredox catalyst, leading to divergent transformations such as desaturation, radical cyclization, and ipso-substitution. rsc.org Furthermore, photoredox catalysis can be combined with other catalytic cycles, such as nickel catalysis, for the α-arylation of N-alkylbenzamides. rsc.orgnih.gov Mechanistic studies have shown that the regioselectivity of these reactions can be controlled by factors such as the generation of a hydrogen atom transfer (HAT) agent. nih.gov The application of photoredox catalysis can also enable C-H arylation of benzamides, providing a direct method for the introduction of new aryl groups without the need for pre-functionalization. acs.org

Table 2: Key Features of Photoredox Catalysis in Benzamide Synthesis

| Feature | Description |

|---|---|

| Activation | Visible light absorption by a photocatalyst initiates single-electron transfer. |

| Intermediates | Formation of radical intermediates under mild conditions. |

| Transformations | Enables a variety of reactions including C-H functionalization, cross-coupling, and cyclizations. |

| Advantages | Mild reaction conditions, high functional group tolerance, sustainable energy source. |

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is a critical step in the development of any synthetic route to ensure high yield, purity, and cost-effectiveness. The synthesis of this compound would likely involve a key amide bond formation step, such as the Buchwald-Hartwig amination.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.org The optimization of this reaction involves a systematic investigation of several parameters:

Catalyst and Ligand: The choice of the palladium precursor and the phosphine (B1218219) ligand is paramount. Sterically hindered and electron-rich ligands, such as XPhos, have been shown to be highly effective. researchgate.netnih.gov

Base: The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include sodium tert-butoxide (NaOtBu) and potassium phosphate (B84403) (K₃PO₄). researchgate.netnih.gov

Solvent: The choice of solvent can influence the solubility of the reactants and the catalyst, as well as the reaction temperature. Toluene and 1,4-dioxane (B91453) are commonly used solvents. nih.gov

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete conversion without decomposition of the product.

A design of experiments (DoE) approach can be a powerful tool for systematically optimizing multiple reaction variables simultaneously, leading to a more efficient and robust process. bristol.ac.uk

Table 3: Parameters for Optimization of Buchwald-Hartwig Amination

| Parameter | Variables to Consider |

|---|---|

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | XPhos, SPhos, RuPhos, Xantphos |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

| Temperature | Room temperature to reflux |

| Reaction Time | Monitored by TLC or LC-MS |

Stereoselective Synthesis Approaches for Chiral Benzamide Derivatives

The introduction of chirality into benzamide derivatives is of significant interest, particularly in the development of new pharmaceuticals. Several strategies can be employed to achieve stereoselective synthesis.

One approach is the use of chiral catalysts to control the stereochemical outcome of a reaction. For example, bifunctional organocatalysts have been successfully applied to the enantioselective synthesis of axially chiral benzamides via electrophilic bromination. d-nb.info These catalysts can create a chiral environment around the substrate, directing the incoming electrophile to one face of the molecule. Asymmetric catalysis can also be employed in C-H functionalization reactions to create chiral centers. researchgate.net

Another strategy involves the atroposelective synthesis of benzamides. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. In the case of certain substituted benzamides, the rotation around the aryl-carbonyl bond can be restricted, leading to the existence of stable enantiomers. Organocatalytic atroposelective N-acylation is a method that has been developed for the synthesis of N-N axially chiral compounds. rsc.org

Furthermore, asymmetric synthesis can be achieved through the use of chiral auxiliaries or by employing enzymes that can catalyze reactions with high stereoselectivity. The field of asymmetric catalysis is rapidly evolving, offering a growing number of tools for the synthesis of enantiomerically pure chiral molecules. nih.govmdpi.com

Spectroscopic and Advanced Analytical Characterization of 3 Bromo 5 Fluoro N,2 Dimethoxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Bromo-5-fluoro-N,2-dimethoxybenzamide, ¹H, ¹³C, and ¹⁹F NMR would provide definitive information about its carbon-hydrogen framework, the number and environment of unique carbon and fluorine atoms, and the connectivity of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule.

Aromatic Protons: There are two protons on the benzene (B151609) ring. Due to the substitution pattern, they are not equivalent. One proton is situated between the bromine and fluorine atoms (H-4), and the other is adjacent to the bromine and the amide group (H-6). Both would appear as doublets of doublets due to coupling with each other (a small meta-coupling) and with the nearby fluorine atom. Their chemical shifts would be in the aromatic region, typically between 7.0 and 8.0 ppm.

Methoxy (B1213986) Protons: The molecule has two methoxy groups (-OCH₃). The one attached to the benzene ring (at C-2) and the one attached to the amide nitrogen (N-OCH₃) are in different chemical environments. Therefore, they would produce two separate sharp singlet signals, likely in the range of 3.8-4.2 ppm. Each signal would integrate to three protons.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would reveal all the unique carbon atoms in the molecule.

Aromatic Carbons: The benzene ring has six carbons, all of which are in unique environments due to the substitution pattern. Therefore, six distinct signals are expected in the aromatic region (approximately 110-165 ppm). The carbons directly bonded to electronegative atoms (F, O, N) or halogens (Br) would have their chemical shifts significantly influenced. The carbon attached to fluorine would appear as a doublet due to one-bond C-F coupling.

Carbonyl Carbon: The amide carbonyl carbon (C=O) would produce a signal in the downfield region of the spectrum, typically around 160-170 ppm.

Methoxy Carbons: The two methoxy carbons would give rise to two separate signals in the upfield region, generally between 50 and 65 ppm.

¹⁹F NMR: The ¹⁹F NMR spectrum would show a single signal for the one fluorine atom on the aromatic ring. This signal would be split into a multiplet (likely a doublet of doublets) due to coupling with the two neighboring aromatic protons (at H-4 and H-6).

Advanced NMR Techniques (e.g., COSY, HMQC, HMBC)

To confirm the assignments made from 1D NMR spectra, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the two aromatic protons, confirming their meta-coupling relationship.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the aromatic proton signals to their corresponding carbon signals and the methoxy proton signals to their respective methoxy carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LCMS, APCI, GCMS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₉H₉BrFNO₃) is approximately 277 g/mol .

Using a high-resolution mass spectrometer (HRMS), the exact mass could be determined, confirming the elemental composition. A key feature in the mass spectrum would be the isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a characteristic signature for a molecule containing one bromine atom.

Common fragmentation pathways would likely involve the loss of the methoxy groups (-OCH₃), the N-methoxy group (-NOCH₃), or the carbonyl group (CO). Cleavage of the amide bond could also occur, leading to fragments corresponding to the benzoyl portion and the methoxyamine portion of the molecule. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with ionization sources such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable for analyzing this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound would be expected to show several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the amide carbonyl group would be prominent, typically appearing in the region of 1650-1680 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations would appear as a series of bands above 3000 cm⁻¹, while aliphatic C-H stretching from the two methoxy groups would be observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

C-O Stretch: The C-O stretching of the aryl ether and the N-O bond would produce strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations would cause several bands in the 1450-1600 cm⁻¹ region.

C-Br and C-F Stretches: The vibrations for carbon-halogen bonds would be found in the lower wavenumber region of the spectrum (C-F: 1000-1400 cm⁻¹, C-Br: 500-600 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous confirmation of its structure.

The analysis would yield precise data on:

Bond Lengths and Angles: Confirming the expected geometries of the benzene ring and the amide group.

Conformation: Determining the rotational orientation of the amide group relative to the aromatic ring and the conformation of the N-methoxy group.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, identifying any hydrogen bonding, dipole-dipole, or π–π stacking interactions that stabilize the crystal structure.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, UPLC, TLC)

Chromatographic methods are essential for separating the compound from impurities and for assessing its purity. Given its structure, this compound is a moderately polar compound.

Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of reaction progress and for preliminary purity checks. A typical system would involve a silica (B1680970) gel plate as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase. The compound would appear as a single spot under UV light if pure.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These techniques are used for high-resolution separation and precise purity determination. A reversed-phase column (e.g., C18) would likely be effective, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector would be used for detection, as the aromatic ring and carbonyl group are strong chromophores. A purity assessment by HPLC would typically report the main peak's area percentage, ideally greater than 95-99% for a pure sample.

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Fluoro N,2 Dimethoxybenzamide

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and properties of molecules. nih.gov These methods are used to optimize the molecular geometry and calculate various molecular properties. For halogenated benzamides, DFT calculations provide a reliable means to understand their behavior. dcu.ieresearchgate.net The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining accurate results that align with experimental data. nih.govresearchgate.net

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. researchgate.net The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining the molecule's chemical stability and reactivity. nih.govresearchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. nih.gov

For aromatic compounds containing bromine and fluorine, the HOMO is typically localized on the phenyl ring and the halogen atoms, while the LUMO is distributed over the benzamide (B126) scaffold. researchgate.net This distribution indicates that the aromatic ring is the primary site for electrophilic attack. The charge transfer within the molecule, confirmed by HOMO-LUMO analysis, is a key factor in its reactivity. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies for a Representative Benzamide Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

Note: The values presented are representative for a substituted benzamide and are calculated using DFT methods. Actual values for 3-Bromo-5-fluoro-N,2-dimethoxybenzamide would require specific calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. nih.gov The MEP map uses a color-coded surface to indicate regions of different electrostatic potential. Red areas signify electron-rich regions, which are susceptible to electrophilic attack, while blue areas represent electron-deficient regions, prone to nucleophilic attack. nih.gov

In halogenated benzamides, the negative potential is generally concentrated around the oxygen and nitrogen atoms of the amide group and the halogen atoms due to their high electronegativity. nih.gov The hydrogen atoms of the methoxy (B1213986) groups and the aromatic ring typically exhibit positive electrostatic potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.gov Mulliken population analysis can further quantify the charge on each atom, providing a detailed picture of the charge distribution within the molecule. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. tandfonline.comirb.hr By simulating the movement of atoms and molecules, MD can provide insights into conformational changes and intermolecular interactions. irb.hrresearchgate.net For a flexible molecule like this compound, MD simulations can explore the potential energy surface to identify stable conformations and the energy barriers between them.

These simulations can reveal how the molecule interacts with its environment, such as solvent molecules or biological macromolecules. researcher.life The stability of protein-ligand complexes, for instance, can be assessed by running MD simulations to observe how the ligand binds and whether it remains stable in the binding pocket. tandfonline.comirb.hr This information is vital for understanding the molecule's mechanism of action if it is being investigated as a potential drug candidate.

Prediction of Reactivity Parameters and Elucidation of Reaction Pathways

DFT calculations can be used to determine a range of global reactivity descriptors that help in predicting the chemical reactivity of a molecule. mdpi.combohrium.com These parameters include chemical potential (μ), electronegativity (χ), chemical hardness (η), and global softness (S). researchgate.net These descriptors provide a quantitative measure of the molecule's stability and reactivity. researchgate.net

By analyzing these parameters, it is possible to predict how this compound might behave in different chemical reactions. For example, the Fukui function can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov This allows for the elucidation of potential reaction pathways and the prediction of reaction products. researchgate.net

Table 2: Global Reactivity Descriptors for a Representative Benzamide Derivative

| Descriptor | Definition | Predicted Value (a.u.) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -0.15 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 0.08 |

| Global Softness (S) | 1 / (2η) | 6.25 |

Note: The values are representative and derived from theoretical calculations for similar compounds.

In Silico Assessment of Chemical Space and Scaffold Diversity for Benzamide Analogues

In silico methods are widely used to explore the chemical space of a particular molecular scaffold, such as benzamide. mdpi.commdpi.com By generating virtual libraries of analogues and evaluating their properties computationally, researchers can identify derivatives with potentially improved characteristics. bohrium.com This approach allows for the systematic exploration of how different substituents on the benzamide core affect the molecule's properties. acs.org

For benzamide analogues, this can involve modifying the substitution pattern on the phenyl ring or altering the groups attached to the amide nitrogen. acs.org Computational tools can then predict various properties for these virtual compounds, such as their electronic properties, solubility, and potential biological activity. mdpi.combohrium.com This helps in prioritizing which compounds to synthesize and test experimentally, thereby saving time and resources. mdpi.com

A crucial aspect of in silico drug design and chemical space exploration is the assessment of synthetic accessibility (SA). nih.gov A molecule may have excellent predicted properties, but if it is very difficult or impossible to synthesize, it is of little practical value. researchgate.net SA scores are often calculated based on the complexity of the molecular structure, the presence of challenging chemical motifs, and the availability of starting materials. nih.govresearchgate.net

The synthesis of halogenated aromatic compounds like this compound generally involves multi-step reaction sequences. dcu.ieresearchgate.netnih.gov The SA score for such a molecule would take into account the feasibility of introducing the bromine, fluorine, and dimethoxy substituents onto the benzamide core. researchgate.net Algorithms for calculating SA often rely on databases of known reactions and commercially available building blocks to estimate the ease of synthesis. nih.gov A lower SA score generally indicates that a molecule is easier to synthesize. researchgate.net

Computational Descriptors for Scaffold Design (e.g., Leadlikeness, PAINS/Brenk Alerts Considerations)

A comprehensive search of scientific literature and chemical databases was conducted to gather information on the computational descriptors for this compound, with a specific focus on its suitability as a molecular scaffold in drug discovery. These descriptors typically include assessments of lead-likeness and alerts for Pan-Assay Interference Compounds (PAINS) and Brenk structures, which are crucial for identifying potentially problematic motifs early in the development process.

Despite extensive searches, no specific published studies detailing the lead-likeness parameters, PAINS alerts, or Brenk alerts for this compound were found. This suggests that while the compound may be available commercially or synthesized for specific research purposes, its detailed computational characterization for scaffold-based drug design has not been reported in publicly accessible literature.

For context, such computational analyses are standard in modern medicinal chemistry. acs.orgnih.gov Lead-likeness is evaluated based on a set of physicochemical property ranges (e.g., molecular weight, lipophilicity, number of hydrogen bond donors and acceptors) that are considered favorable for a compound to serve as a starting point ("lead") for optimization. PAINS and Brenk alerts identify specific chemical substructures known to interfere with assay results or to be associated with toxicity or poor metabolic stability, respectively.

While computational studies have been performed on various other substituted benzamides to explore their therapeutic potential, the specific data for this compound remains unavailable. acs.orgnih.govmdpi.com Therefore, a quantitative assessment of its qualities as a lead scaffold according to these computational metrics cannot be provided at this time.

Chemical Reactivity and Derivatization Studies of 3 Bromo 5 Fluoro N,2 Dimethoxybenzamide

Reactivity of the Bromine Substituent: Halogen Dance Reactions and Cross-Coupling Precursors

The bromine atom on the aromatic ring is a key site for derivatization, primarily through metal-catalyzed cross-coupling reactions. As a halogen, it significantly influences the electronic properties of the benzene (B151609) ring and serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Halogen Dance Reactions: The "halogen dance" is a base-catalyzed halogen migration reaction that can occur on halogenated aromatic and heteroaromatic compounds. While no specific studies on halogen dance reactions involving 3-Bromo-5-fluoro-N,2-dimethoxybenzamide have been identified, the general mechanism involves deprotonation of an aromatic ring position by a strong base, followed by migration of the halogen to this newly anionic site. The regioselectivity of such a reaction on this specific substrate would be influenced by the directing effects of the other substituents.

Cross-Coupling Precursors: The bromine substituent makes this compound an excellent precursor for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent (such as a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This would enable the introduction of a wide range of alkyl, alkenyl, aryl, and heteroaryl groups at the C3 position.

Buchwald-Hartwig Amination: This cross-coupling reaction would allow for the formation of a carbon-nitrogen bond by reacting the bromo-compound with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This is a powerful method for synthesizing aniline (B41778) derivatives.

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling could be employed, which couples the bromo-compound with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.

Heck and Stille Couplings: These reactions would allow for the introduction of alkene and organotin groups, respectively, further expanding the diversity of accessible derivatives.

The efficiency and outcome of these cross-coupling reactions would be contingent on the choice of catalyst, ligands, base, and solvent system, which would need to be empirically optimized.

Reactivity of the Fluorine Substituent: Nucleophilic Aromatic Substitution and Substituent Effects

The fluorine atom, being the most electronegative element, typically forms a strong bond with carbon and is not as reactive as other halogens in palladium-catalyzed cross-coupling reactions. However, it can be susceptible to nucleophilic aromatic substitution (SNAr), particularly if the aromatic ring is sufficiently electron-deficient.

Nucleophilic Aromatic Substitution (SNAr): For an SNAr reaction to occur at the C5 position, the attack of a nucleophile would need to be favored. The rate of SNAr is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (in this case, fluorine). In this compound, the electronic effects of the bromo, methoxy (B1213986), and N,2-dimethoxybenzamide groups would collectively determine the feasibility of this reaction. The methoxy groups are electron-donating, which would disfavor SNAr, while the bromo and amide groups have more complex electronic effects. Without specific experimental data, it is difficult to predict the precise reactivity of the fluorine atom towards SNAr. However, under forcing conditions with strong nucleophiles, substitution may be possible.

Transformations Involving the Amide and Methoxy Functional Groups

The amide and methoxy functional groups offer additional sites for chemical modification, allowing for a different set of derivatization strategies compared to the halogen substituents.

Amide Group Transformations: The N,2-dimethoxybenzamide moiety is generally stable, but can undergo transformations under specific conditions:

Hydrolysis: The amide bond can be hydrolyzed to the corresponding carboxylic acid (3-bromo-5-fluoro-2-methoxybenzoic acid) and N-methylmethanamine under acidic or basic conditions, typically requiring elevated temperatures.

Reduction: The amide can be reduced to the corresponding amine using strong reducing agents like lithium aluminum hydride (LiAlH4).

Dehydration: While less common for N-substituted amides, under specific dehydrating conditions, transformation to other functional groups could be explored.

Methoxy Group Transformations: The two methoxy groups (one on the ring at C2 and one on the amide nitrogen) are generally robust ether linkages.

Ether Cleavage: Cleavage of the O-methyl ether on the aromatic ring can be achieved using strong acids such as hydrogen bromide (HBr) or boron tribromide (BBr3) to yield the corresponding phenol (B47542). The selective cleavage of one methoxy group over the other would be challenging and depend on the specific reaction conditions. The N-methoxy group's reactivity to these reagents would also need to be considered.

Regioselectivity and Chemoselectivity in Derivatization Reactions

When performing derivatization reactions on a multifunctional molecule like this compound, regioselectivity and chemoselectivity are critical considerations.

Regioselectivity:

In cross-coupling reactions, the reactivity of the C-Br bond is significantly higher than the C-F bond, ensuring high regioselectivity for reactions at the C3 position.

For potential electrophilic aromatic substitution reactions, the directing effects of the existing substituents would govern the position of the incoming electrophile. The interplay between the ortho,para-directing methoxy group and the meta-directing amide and halogen groups would lead to a complex substitution pattern, likely requiring careful optimization to achieve a desired regioisomer.

Chemoselectivity:

It is generally possible to selectively perform cross-coupling reactions at the bromine position without affecting the amide or methoxy groups under standard palladium-catalyzed conditions.

Conversely, conditions for amide hydrolysis or ether cleavage are typically harsh and could potentially lead to side reactions at other positions if not carefully controlled.

Selective transformation of one functional group in the presence of others is a key challenge and would require a careful choice of reagents and reaction conditions. For example, using a mild reducing agent might selectively act on one functional group over another.

Synthesis of Advanced Derivatives and Analogues of this compound

The synthesis of advanced derivatives and analogues would leverage the reactivity patterns discussed above. A systematic approach would involve the selective modification of each functional group to build a library of new compounds.

Illustrative Synthetic Strategies:

Diversification via Cross-Coupling: A library of analogues could be generated by reacting this compound with a diverse set of boronic acids (Suzuki), amines (Buchwald-Hartwig), or alkynes (Sonogashira) to introduce a wide range of substituents at the C3 position.

Modification of the Fluorine Position: Should SNAr be feasible, reaction with various nucleophiles (e.g., alkoxides, thiolates, amines) would provide access to a series of 5-substituted analogues.

Functional Group Interconversion of the Amide and Methoxy Groups: Subsequent to or prior to modifications at the halogen positions, the amide could be hydrolyzed to a carboxylic acid, which could then be re-functionalized to form new amides, esters, or other carboxylic acid derivatives. Similarly, cleavage of the methoxy group to a phenol would open up another avenue for derivatization through O-alkylation, O-acylation, etc.

Below is a table summarizing the potential derivatization reactions:

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

| Bromine (C3) | Suzuki Coupling | R-B(OH)2, Pd catalyst, base | R-Aryl, -Alkyl, etc. |

| Bromine (C3) | Buchwald-Hartwig | R2NH, Pd catalyst, ligand, base | -NR2 |

| Fluorine (C5) | SNAr | Nu-H (e.g., ROH, RSH), base | -Nu |

| Amide | Hydrolysis | H+/H2O or OH-/H2O | Carboxylic Acid |

| Amide | Reduction | LiAlH4 | Amine |

| Methoxy (C2) | Ether Cleavage | HBr or BBr3 | Phenol |

The systematic application of these reactions would allow for the exploration of the chemical space around the this compound core structure, leading to the synthesis of novel compounds with potentially interesting chemical and biological properties. Each synthetic step would require careful optimization of reaction conditions to ensure high yields and selectivity.

Role of 3 Bromo 5 Fluoro N,2 Dimethoxybenzamide As a Synthetic Intermediate

Precursor for Complex Organic Molecules

The strategic placement of bromo, fluoro, and dimethoxy functionalities on the benzamide (B126) ring makes 3-Bromo-5-fluoro-N,2-dimethoxybenzamide an excellent starting material for the synthesis of complex organic molecules, particularly those with potential biological activity. nbinno.comnbinno.com The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.comnih.govyoutube.com

Key transformations that can be employed to elaborate the structure of this compound include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl groups at the 3-position.

Stille Coupling: The use of organostannanes to form new carbon-carbon bonds.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds by coupling with amines.

Sonogashira Coupling: The reaction with terminal alkynes to introduce alkynyl moieties.

The fluorine atom, while generally less reactive in cross-coupling reactions than bromine, significantly influences the electronic properties of the aromatic ring and can enhance the metabolic stability and binding affinity of the final molecule in a medicinal chemistry context. pharmaexcipients.com The methoxy (B1213986) groups, particularly the one at the 2-position, can act as a directing group in electrophilic aromatic substitution reactions and can also be cleaved to yield a phenol (B47542), providing another site for functionalization.

| Reaction Name | Coupling Partner | Bond Formed | Potential Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | C-C | Biaryls |

| Stille Coupling | Ar-Sn(R)₃ | C-C | Biaryls |

| Heck Coupling | Alkene | C-C | Stilbenes |

| Buchwald-Hartwig Amination | Amine | C-N | Arylamines |

| Sonogashira Coupling | Alkyne | C-C | Arylalkynes |

Scaffold for Diversification in Chemical Libraries

In the field of drug discovery and materials science, the generation of chemical libraries containing a multitude of structurally related compounds is a key strategy for identifying new lead compounds with desired properties. nih.govnih.govgriffith.edu.au The molecular framework of this compound serves as an excellent scaffold for the creation of such libraries. A scaffold is a core molecular structure to which a variety of substituents can be attached.

The diversification of the this compound scaffold can be achieved by leveraging its multiple reactive sites. For instance, a combinatorial synthesis approach could involve:

Modification at the 3-position: A diverse set of building blocks can be introduced via palladium-catalyzed cross-coupling reactions at the bromo-substituted position.

Modification of the amide: The N-methoxy group can potentially be modified or replaced, or the amide bond can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines to generate a diverse set of amides.

Functionalization of the aromatic ring: Electrophilic aromatic substitution reactions could potentially introduce additional substituents onto the ring, guided by the existing methoxy groups.

This systematic variation of substituents allows for the exploration of a vast chemical space around the core benzamide structure, which is crucial for structure-activity relationship (SAR) studies.

| Scaffold Position | Reaction Type | Exemplary Building Blocks (R Group) |

|---|---|---|

| Position 3 (from Bromo) | Suzuki-Miyaura Coupling | Phenylboronic acid, Pyridine-3-boronic acid, Cyclopropylboronic acid |

| Amide Nitrogen | Amide Coupling (post-hydrolysis and re-formation) | Benzylamine, Piperidine (B6355638), Morpholine |

| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., Nitration) | -NO₂ |

Enabling Synthesis of Heterocyclic Systems Containing the Halogenated Benzamide Moiety

Heterocyclic compounds are of immense importance in medicinal chemistry, with a large number of approved drugs containing at least one heterocyclic ring. rsc.orgibmmpeptide.comekb.egsemanticscholar.orgnih.gov this compound is a valuable precursor for the synthesis of various heterocyclic systems that incorporate the halogenated benzamide moiety.

The ortho-methoxy group in conjunction with the N-methoxyamide functionality can facilitate intramolecular cyclization reactions. researchgate.netrsc.orgsnnu.edu.cnrsc.orgacs.org For example, N-methoxybenzamides are known to undergo rhodium-catalyzed C-H activation and subsequent annulation reactions to form a variety of fused heterocyclic systems. These transformations often proceed through the formation of a metallacyclic intermediate, which can then react with a coupling partner to construct the new ring.

Furthermore, the amide nitrogen and the ortho-methoxy group can participate in condensation reactions with suitable bifunctional reagents to construct heterocyclic rings. For instance, reaction with reagents containing two electrophilic centers could lead to the formation of six- or seven-membered heterocyclic rings fused to the benzamide core. The presence of the bromo and fluoro substituents on the resulting heterocyclic system provides further opportunities for diversification.

Advanced Concepts in Medicinal Chemistry Scaffold Design Featuring Benzamide Motifs

Structural Design Principles for Enhancing Molecular Complexity and Three-Dimensionality

In recent years, drug discovery has seen a significant shift away from flat, aromatic-rich molecules towards compounds with greater three-dimensionality. tandfonline.com Molecules with a higher degree of sp³-hybridized carbons tend to have improved physicochemical properties, such as better aqueous solubility and metabolic stability, and can offer more specific interactions with the complex topographies of biological targets like protein-protein interfaces. selvita.comtandfonline.com The shape of chemical structures is a critical component for achieving molecular recognition with biological targets. tandfonline.com

The scaffold of 3-Bromo-5-fluoro-N,2-dimethoxybenzamide is predominantly planar due to the central benzene (B151609) ring. Several design principles can be applied to introduce greater three-dimensionality:

Incorporation of sp³-Rich Moieties : One of the most direct ways to increase 3D character is to introduce saturated ring systems. For instance, the N-methoxy group could be replaced with a more complex, saturated heterocyclic system like a substituted piperidine (B6355638) or morpholine. This not only increases the fraction of sp³ carbons but also introduces defined vectors for substituents to project into three-dimensional space. youtube.com

Introduction of Chiral Centers : Creating stereocenters is fundamental to achieving three-dimensionality. In the context of the example compound, modifications to the N-alkoxy or C2-alkoxy substituents could incorporate chiral carbons. For example, using a chiral ether side chain would force a specific spatial arrangement of atoms. Increased three-dimensional character allows molecules to access multiple vectors of chemical space without significant increases in molecular weight. selvita.com

Spirocyclization : A powerful strategy for disrupting planarity is the introduction of spirocyclic systems. nih.gov A spirocycle, where two rings are connected through a single shared carbon atom, rigidly projects substituents into different planes. One could envision replacing the dimethoxy substitution pattern with a spirocyclic diether fused to the benzamide (B126) core, dramatically increasing its 3D footprint.

Benzylic C(sp³)–H Cross-Coupling : Modern synthetic methods offer new ways to build complexity. Benzylic C(sp³)–H cross-coupling reactions provide a means to directly form bonds to sp³-hybridized carbons, offering an alternative to traditional cross-coupling methods that often result in "flat" molecules. nih.gov Applying such a strategy to a precursor of the benzamide could introduce diverse and complex substituents that enhance three-dimensionality. nih.gov

These strategies aim to move beyond the two-dimensional nature of many traditional scaffolds, enabling the exploration of previously inaccessible chemical space and potentially leading to drugs with improved efficacy and selectivity. nih.gov

Strategies for Modulating Physicochemical Properties (e.g., Fsp3 fraction)

The modulation and optimization of molecular properties are central to medicinal chemistry. tandfonline.com One key descriptor that has gained prominence for quantifying the three-dimensionality of a molecule is the fraction of sp³-hybridized carbons (Fsp³). nih.govresearchgate.net It is calculated as the number of sp³ carbons divided by the total carbon count. vu.nl An increased Fsp³ is often associated with a higher probability of clinical success, partly due to improved solubility and more favorable metabolic profiles. tandfonline.comresearchgate.net

The parent compound, this compound, has a low Fsp³ value, characteristic of its planar nature.

Table 1: Fsp3 Calculation for this compound

| Feature | Count |

| Total Carbons | 9 |

| sp³ Carbons | 2 (from the two methoxy (B1213986) groups) |

| Fsp³ Value | 0.22 |

This low value highlights the opportunity for structural modification to enhance its drug-like properties. Strategies to modulate the Fsp³ fraction and other physicochemical properties include:

Systematic Introduction of Saturated Carbons : As discussed in the previous section, replacing flat aromatic rings or unsaturated linkers with saturated aliphatic rings or chains is a primary method for increasing Fsp³. nih.gov For example, replacing the N-methoxy group with an N-cyclohexyl group would significantly increase the Fsp³ value.

Functional Group Interconversion : The choice of functional groups can subtly influence properties. While the methoxy groups in the parent scaffold contribute to the sp³ count, they can be modified. For instance, converting a methoxy group to a trifluoromethoxy group (-OCF₃) maintains the sp³ carbon but drastically alters electronic properties and lipophilicity.

Conformational Restriction : Introducing rigid elements, such as small rings or gem-disubstituted carbons, can lock the molecule into a specific three-dimensional conformation. nih.gov This rigidity can improve binding affinity by reducing the entropic penalty upon binding to a target and can also enhance metabolic stability by shielding susceptible parts of the molecule from metabolic enzymes.

The following table illustrates how specific modifications to the this compound scaffold could modulate the Fsp³ fraction.

Table 2: Impact of Scaffold Modifications on Fsp3 Value

| Compound | Modification | Total Carbons | sp³ Carbons | Fsp³ Value |

|---|---|---|---|---|

| Parent Scaffold | This compound | 9 | 2 | 0.22 |

| Analog 1 | Replace N-methoxy with N-ethyl | 10 | 3 | 0.30 |

| Analog 2 | Replace N-methoxy with N-cyclohexyl | 14 | 8 | 0.57 |

| Analog 3 | Replace 2-methoxy with 2-isopropoxy | 11 | 4 | 0.36 |

By systematically increasing the Fsp³ value, medicinal chemists can fine-tune the physicochemical properties of a scaffold to overcome challenges such as poor solubility or rapid metabolism. tandfonline.comresearchgate.net

Exploration of Bioisosteric Replacements in the this compound Scaffold

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a powerful tool in lead optimization. drughunter.comresearchgate.net It can be used to improve potency, selectivity, and pharmacokinetic properties, or to circumvent intellectual property. drughunter.comresearchgate.net The this compound scaffold offers several opportunities for bioisosteric replacement.

Amide Bond Bioisosteres : The amide bond is crucial for the structural integrity and biological activity of many molecules but can be susceptible to hydrolysis by proteases. Several heterocyclic rings are recognized as effective non-classical bioisosteres of the amide group. nih.gov For example, 1,2,4-oxadiazoles and 1,2,3-triazoles can mimic the hydrogen bonding pattern and planarity of the trans-amide bond while offering greater metabolic stability. drughunter.comnih.gov Replacing the amide in the parent scaffold could yield novel cores with improved drug-like properties. nih.gov

Halogen Bioisosteres : The bromine and fluorine atoms on the phenyl ring significantly influence the electronic properties and lipophilicity of the molecule. nih.gov These can be replaced with other groups to fine-tune these characteristics. For example, a chlorine atom is a classical bioisostere for bromine. A trifluoromethyl (-CF₃) group can be considered a bioisostere for bromine or iodine, as it is highly lipophilic and a strong electron-withdrawing group. A cyano (-CN) group can also mimic some of the electronic properties of a halogen.

Methoxy Group Bioisosteres : The methoxy groups act as hydrogen bond acceptors and influence conformation. The ortho-methoxy group, in particular, can have a profound effect on the orientation of the amide substituent. Bioisosteric replacements could include other small alkyl ethers (e.g., ethoxy), a difluoromethoxy group (-OCHF₂) to modulate electronics and lipophilicity, or even a small amine group like dimethylamino (-N(CH₃)₂) if a basic character is desired.

The following table summarizes potential bioisosteric replacements for the key functional groups in this compound.

Table 3: Potential Bioisosteric Replacements

| Original Group | Potential Bioisostere | Rationale / Potential Impact |

|---|---|---|

| Amide (-CONH-) | 1,2,4-Oxadiazole | Mimics H-bonding, improved metabolic stability. nih.gov |

| 1,2,3-Triazole | Mimics trans-amide geometry, metabolically robust. nih.govnih.gov | |

| Thioamide (-CSNH-) | Preserves geometry, alters H-bonding potential. nih.gov | |

| Bromo (-Br) | Chloro (-Cl) | Classical bioisostere, similar size and electronics. |

| Trifluoromethyl (-CF₃) | Increases lipophilicity, strong electron-withdrawing effect. | |

| Cyano (-CN) | Electron-withdrawing, potential H-bond acceptor. | |

| Fluoro (-F) | Hydroxyl (-OH) | Introduces H-bond donor/acceptor capability. |

| Cyano (-CN) | Alters electronics, smaller size than bromine replacements. | |

| Methoxy (-OCH₃) | Ethoxy (-OCH₂CH₃) | Minor increase in lipophilicity and bulk. |

| Difluoromethoxy (-OCHF₂) | Modulates pKa and lipophilicity, blocks metabolism. | |

| Dimethylamino (-N(CH₃)₂) | Introduces basicity, potential for salt formation. |

Through the judicious application of bioisosteric replacements, the this compound scaffold can be systematically modified to optimize its biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.

Future Research Directions and Emerging Paradigms for 3 Bromo 5 Fluoro N,2 Dimethoxybenzamide Studies

Novel Synthetic Methodologies (e.g., Flow Chemistry, Electrochemistry)

The synthesis of 3-Bromo-5-fluoro-N,2-dimethoxybenzamide can be approached through various modern synthetic techniques that offer significant advantages over traditional batch methods. Flow chemistry and electrochemistry, in particular, present compelling opportunities for a more efficient, sustainable, and scalable synthesis.

Flow Chemistry: Continuous flow synthesis involves the continuous pumping of reagents through a network of tubes or microreactors. This methodology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially for reactions that are highly exothermic or involve hazardous reagents. acs.orgacs.org For the synthesis of this compound, a multi-step flow process could be envisioned, potentially starting from commercially available precursors. The ability to telescope reaction steps without isolating intermediates can significantly reduce waste and production time. acs.org

| Parameter | Flow Chemistry | Traditional Batch Synthesis |

| Heat Transfer | Superior, due to high surface-area-to-volume ratio | Limited, can lead to localized hot spots |

| Mass Transfer | Enhanced, leading to faster reaction rates | Can be limited by stirring efficiency |

| Safety | Improved, smaller reaction volumes minimize risks | Higher risk with large volumes of hazardous materials |

| Scalability | Readily scalable by running the system for longer | Often requires re-optimization for larger scales |

| Reproducibility | High, due to precise control of parameters | Can be variable between batches |

Electrochemistry: Electrochemical methods offer a green and efficient alternative for amide bond formation. bohrium.com These reactions are driven by an electric current, often eliminating the need for harsh reagents and reducing waste. rsc.orgchinesechemsoc.org The synthesis of this compound could potentially be achieved through an electrochemical coupling of a suitable carboxylic acid derivative and an amine. An "anion pool" method, where an amine is electrochemically deprotonated to form a highly reactive nucleophile, could be a promising avenue. rsc.orgrsc.org This approach is known for its high atom economy and sustainability. rsc.org

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To optimize the synthesis of this compound, real-time monitoring of the reaction progress is crucial. Advanced spectroscopic techniques allow for in situ analysis, providing valuable insights into reaction kinetics, the formation of intermediates, and the identification of the reaction endpoint without the need for sampling. spectroscopyonline.commt.com

FTIR and Raman Spectroscopy: Both Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for monitoring chemical reactions in real-time. mt.comfrontiersin.org By inserting a probe directly into the reaction vessel (or integrating it into a flow reactor), changes in the vibrational modes of the molecules can be tracked. acs.org For the synthesis of this compound, specific functional group vibrations, such as the carbonyl stretch of the amide and the disappearance of starting material signals, can be monitored to determine reaction conversion and kinetics. mt.com

| Functional Group | Vibrational Mode | Expected Spectroscopic Signal |

| Amide C=O | Stretch | Strong absorption in FTIR (around 1650 cm⁻¹) |

| N-H (if applicable in precursor) | Stretch | Absorption in FTIR (around 3300 cm⁻¹) |

| C-Br | Stretch | Signal in the far-IR or Raman spectrum |

| C-F | Stretch | Strong absorption in FTIR (around 1100-1000 cm⁻¹) |

| Aromatic C-H | Bending | Characteristic signals in FTIR and Raman |

This real-time data allows for precise control over the reaction, ensuring optimal conditions are maintained throughout the synthesis.

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Retrosynthesis

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes. engineering.org.cnmit.edu For a new molecule like this compound, these computational tools can significantly accelerate the research and development process.

Reaction Prediction: Machine learning models can also be trained to predict the outcome of a chemical reaction, including the expected yield and the likelihood of side product formation. bohrium.com This predictive capability allows chemists to evaluate and compare different synthetic strategies in silico before committing to laboratory experiments. For the synthesis of this compound, this could involve predicting the success of various coupling reactions or the regioselectivity of bromination and fluorination steps.

Expanding the Chemical Space of Benzamide-Based Scaffolds for Academic Exploration

The benzamide (B126) scaffold is a privileged structure in medicinal chemistry and materials science. nih.gov A thorough investigation of this compound can serve as a starting point for expanding the accessible chemical space around this core structure. By systematically modifying the substituents on the aromatic ring and the amide nitrogen, a library of novel compounds can be generated.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 3-Bromo-5-fluoro-N,2-dimethoxybenzamide, and how do reaction conditions affect yield and purity?

- Methodological Answer : The compound can be synthesized via sequential halogenation and methoxylation. A typical approach involves bromination of a pre-fluorinated benzamide precursor using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄. Methoxy groups are introduced via nucleophilic substitution with sodium methoxide under reflux. Reaction temperature (60–80°C) and stoichiometric control of NBS are critical to minimize di-bromination byproducts. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting spectral data be resolved?

- Methodological Answer :

- NMR : ¹H NMR identifies methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms carbonyl (C=O, δ ~165 ppm) and quaternary carbons.

- MS : High-resolution ESI-MS validates molecular weight (calc. for C₁₀H₁₀BrFNO₃: 298.0).

- IR : Confirms amide C=O stretch (~1680 cm⁻¹).

Discrepancies in aromatic proton splitting (e.g., overlapping signals) require 2D NMR (COSY, HSQC) or comparison with DFT-predicted spectra (using tools like ACD/Labs) .

Q. How does the compound’s solubility vary across solvents, and what solvent systems optimize its use in reactions?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in THF. For Suzuki couplings, a DMF/H₂O (4:1) mixture at 80°C with Pd(PPh₃)₄ as a catalyst enhances solubility and reactivity. Solubility parameters (Hansen solubility parameters) should be calculated to predict compatibility with mixed solvents .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during bromo/fluoro group introduction in this compound?

- Methodological Answer : Competing halogenation at adjacent positions is minimized using directing groups (e.g., methoxy groups meta to target sites). For example, prior fluorination at position 5 directs bromination to position 3 via steric and electronic effects. Low-temperature (–10°C) bromination with Br₂ in H₂SO₄ (as both solvent and acid catalyst) suppresses polyhalogenation. Monitoring via TLC (hexane/EtOAc 7:3) ensures reaction progression .

Q. How can computational tools predict the regioselectivity of electrophilic aromatic substitution (EAS) in derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) assess Fukui indices to identify nucleophilic sites. For example, the methoxy group at position 2 deactivates the ring but directs EAS to position 4 via resonance. Molecular electrostatic potential (MEP) maps generated via Avogadro or PyMol visualize electron-rich regions. Validation involves synthesizing predicted derivatives and comparing ¹H NMR shifts with computed values .

Q. When encountering contradictory biological activity data, what analytical approaches validate structure-activity relationships (SAR)?

- Methodological Answer :

- Dose-Response Curves : Test the compound across a concentration range (1 nM–100 µM) to establish EC₅₀/IC₅₀.

- Metabolite Screening : Use LC-MS to rule out degradation products interfering with assays.

- Crystallography : Co-crystallize with target proteins (e.g., kinases) to confirm binding modes.

Discrepancies between enzyme inhibition and cellular activity may arise from off-target effects, addressed via siRNA knockdown controls .

Q. How do electronic effects of substituents (Br, F, OMe) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluoro and bromo groups reduce electron density at the aryl ring, slowing oxidative addition in Pd-catalyzed couplings. Methoxy groups, being electron-donating, enhance reactivity at para positions. Use of Buchwald-Hartwig conditions (Pd₂(dba)₃, Xantphos) with Cs₂CO₃ as base optimizes C–N bond formation. Kinetic studies (monitored by in situ IR) quantify rate differences between substituents .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Variations in melting points (e.g., 120–125°C vs. 128–130°C) often stem from polymorphic forms or residual solvents. Perform DSC to identify polymorphs and PXRD to confirm crystallinity. For spectral conflicts, compare with authentic samples synthesized via divergent routes (e.g., Grignard vs. Ullmann coupling) and validate using high-field NMR (600 MHz) with deuterated solvents .

Experimental Design

Q. What in vitro assays are suitable for evaluating the compound’s kinase inhibition potential?

- Methodological Answer : Use fluorescence-based ADP-Glo™ assays (Promega) with recombinant kinases (e.g., EGFR, VEGFR2). Pre-incubate the compound (1 h, 25°C) with kinase/ATP/substrate. Measure IC₅₀ via luminescence (EnVision plate reader). Counter-screen against 10+ kinases to assess selectivity. Data normalized to staurosporine controls .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 298.0 g/mol | HR-ESI-MS | |

| Melting Point | 128–130°C | DSC | |

| LogP (Octanol-Water) | 2.3 | HPLC (Shimadzu C18 column) | |

| ¹H NMR (CDCl₃) | δ 3.85 (s, 3H, OCH₃), 7.21 (d, 1H) | 600 MHz |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.